molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5

1-[(4-Nitrophenyl)sulfonyl]piperazine

Cat. No.: B2639625
CAS No.: 403825-44-5
M. Wt: 271.29
InChI Key: LIZLJILNEOVKMR-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Organic Synthesis Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure is classified as a "privileged scaffold" in medicinal chemistry because it is frequently found in biologically active compounds across various therapeutic areas. cdhfinechemical.comrsc.org The two nitrogen atoms within the piperazine ring can serve as hydrogen bond donors or acceptors, which helps to fine-tune interactions with biological receptors and can increase the water solubility and bioavailability of drug candidates. mdpi.com

Piperazine derivatives are known for a broad spectrum of therapeutic applications, including antidepressant, anticancer, antiviral, anti-inflammatory, antimalarial, and antimicrobial properties. rsc.orgmdpi.com Consequently, the piperazine nucleus is a crucial building block in the synthesis of numerous pharmaceuticals. cdhfinechemical.comrsc.org Organic synthesis research has produced various methods for creating piperazine derivatives, including modern techniques like visible-light-promoted reactions and palladium-catalyzed cyclizations, highlighting the ongoing effort to build libraries of these valuable compounds for drug discovery. organic-chemistry.org

Role of Sulfonamide and Nitrophenyl Moieties in Chemical Research

The chemical character of 1-[(4-Nitrophenyl)sulfonyl]piperazine is significantly influenced by its two other key components: the sulfonamide group and the 4-nitrophenyl group.

The sulfonamide functional group (-SO₂NH-) has a storied history in medicine, beginning with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgnih.gov This moiety is a vital component in a wide array of drugs used to treat conditions ranging from bacterial infections and malaria to hypertension and cancer. ajchem-b.com In drug design, the sulfonamide group is considered an important isostere of an amide, and its inclusion in a molecule can confer a range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comnih.gov Sulfonamides often exert their effects by inhibiting specific enzymes. nih.govajchem-b.com

The 4-nitrophenyl group , also known as the p-nitrophenyl group, is an aryl group derived from nitrobenzene. ontosight.aiebi.ac.uk Its primary feature is the nitro group (-NO₂), which is strongly electron-withdrawing. This property makes the attached phenyl ring susceptible to nucleophilic attack and influences the electronic characteristics of the entire molecule. ontosight.ai This moiety is widely used in chemical synthesis and is a component in various pharmaceuticals, where it can affect the molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.aiontosight.ai Nitrophenyl-containing heterocycles have been investigated for their potential anticancer and antioxidant properties. nih.govaun.edu.egnih.gov

Historical Overview of Academic Investigations on this compound and Related Scaffolds

Academic interest in this compound and its analogs has centered on their synthesis, structural elucidation, and biological evaluation. The synthesis of this compound and related structures is typically achieved through the reaction of the appropriately substituted piperazine with a sulfonyl chloride. For instance, 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine is prepared by reacting 1-(m-chlorophenyl)piperazine with p-nitrobenzenesulfonyl chloride. Similarly, the synthesis of 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine involves the treatment of 1-benzhydryl piperazine with 4-nitrobenzene sulfonyl chloride. acs.orgnih.gov

Significant research has been dedicated to characterizing the precise three-dimensional structure of these compounds. X-ray diffraction studies have been crucial in determining the crystal structures of various salts of 1-(4-nitrophenyl)piperazine. nih.gov These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the solid-state packing of the molecules. nih.govresearchgate.net For example, the crystal structure of 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate (B1224709) shows a strong hydrogen bond linking the cation and anion. nih.gov Such structural analyses are fundamental to understanding the molecule's physical properties and its potential interactions with biological targets.

Early biological investigations into related scaffolds have explored a range of activities. For example, novel hybrids of benzhydrylpiperazine and nitrobenzenesulfonamide were synthesized and evaluated for their cytotoxic activities against various cancer cell lines and for their potential as antituberculosis agents. acs.orgnih.gov

Current Research Frontiers and Unaddressed Questions in the Study of the Chemical Compound

Recent research has propelled this compound into new and significant areas of investigation, particularly in radiation mitigation and the treatment of infectious diseases.

A pivotal area of current research is the compound's ability to mitigate the harmful effects of radiation. Studies have shown that this compound can preserve cognitive function in mice after brain irradiation. nih.gov The proposed mechanism involves the preservation of the neural stem/progenitor cell population, inhibition of microglia activation, and mitigation of neuroinflammation. nih.gov Further research has indicated that the compound can also mitigate gastrointestinal acute radiation syndrome (GI-ARS) by increasing the number of regenerating crypts in the small intestines. researchgate.net This radiomitigatory potential opens a promising avenue for developing treatments for patients undergoing radiotherapy. nih.gov

The broader sulfonylpiperazine scaffold is also a frontier in the development of novel anti-infective agents. Researchers are designing sulfonyl piperazine analogs as inhibitors of bacterial enzymes like LpxH, which is essential for the formation of the outer membrane in Gram-negative bacteria. nih.gov In a different infectious disease context, sulfonylpiperazine compounds have been identified as inhibitors of Plasmodium falciparum invasion of red blood cells, a critical process in the malaria life cycle. nih.govplos.org These compounds appear to interfere with the parasite's actin-1/profilin dynamics, which are necessary for invasion. nih.govplos.org

Despite these advances, several questions remain unaddressed. The precise molecular mechanism by which this compound activates the hedgehog signaling pathway to mitigate radiation damage is not fully understood. nih.gov Optimizing the structure of sulfonylpiperazines to enhance their potency and selectivity against bacterial or parasitic targets is an ongoing challenge. nih.gov Furthermore, the full therapeutic potential of this compound and its derivatives across different diseases remains an open field for future exploration.

Chemical and Structural Data

Below are tables summarizing key data for this compound and a related derivative.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
1-(4-Nitrophenyl)piperazineC10H13N3O2207.23131-133
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazineC23H23N3O4S437.51216-218

Table 2: Crystallographic Data for a Related Compound: 4-Phenyl-piperazine-1-sulfonamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)24.1829(7)
b (Å)9.5485(3)
c (Å)9.7885(2)
β (°)92.2337(16)
Volume (Å3)2258.55(11)

Data from the crystal structure determination of 4-Phenyl-piperazine-1-sulfonamide. researchgate.net

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLJILNEOVKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl Sulfonyl Piperazine

Established Synthetic Routes for 1-[(4-Nitrophenyl)sulfonyl]piperazine

The creation of the sulfonamide linkage in this compound is a cornerstone of its synthesis. Various methodologies have been established to achieve this transformation efficiently.

Nucleophilic Substitution Reactions in Sulfonylpiperazine Synthesis

The most direct and widely employed method for synthesizing this compound is through a nucleophilic substitution reaction. This process involves the reaction of piperazine (B1678402) with 4-nitrobenzenesulfonyl chloride. In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the stable sulfur-nitrogen (S-N) bond characteristic of the sulfonamide.

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of HCl is a result of the displaced chloride ion combining with a proton from the piperazine nitrogen. Neutralizing this acid is crucial as it prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. Similar syntheses of related sulfonylated piperazine derivatives have been successfully performed using dichloromethane (B109758) (CH2Cl2) as the solvent. nih.gov

Coupling Reactions and Catalyst Systems

While the direct sulfonylation of piperazine is prevalent, modern organic synthesis offers alternative catalytic approaches. Some sulfonylation reactions can proceed without the need for strong bases or catalysts. researchgate.net However, in certain contexts, catalysts can enhance reaction rates and yields. For instance, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst in conjunction with a base like triethylamine for reactions involving less reactive sulfonyl chlorides. nih.gov

More advanced strategies could involve copper-catalyzed C-H sulfonylation, which allows for the direct formation of C-S bonds, although this is more relevant for creating the sulfonyl chloride precursor itself rather than the final sulfonamide. chemrxiv.orgrsc.org Another innovative approach is the reductive coupling of nitroarenes with sulfinates, which offers an alternative pathway to the S-N bond formation, avoiding the use of sulfonyl chlorides altogether. nih.gov While not explicitly documented for this specific molecule, these catalytic methods represent potential avenues for synthesis under different conditions or with varied substrates.

One-Pot Synthetic Strategies and Efficiency Studies

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and operational simplicity. Such strategies minimize the need for intermediate purification steps, saving time and resources. mdpi.com For the synthesis of this compound and its analogs, a one-pot approach is inherently feasible. The reaction between piperazine and 4-nitrobenzenesulfonyl chloride in the presence of a base can be considered a one-pot process as all reagents are combined in a single vessel to yield the final product. nih.gov

Efficiency in these reactions is often high, with studies on related one-pot syntheses of complex heterocyclic compounds reporting good to excellent yields. rsc.orgnih.govnih.govresearchgate.net The development of continuous flow processes for similar reactions further enhances efficiency and safety by allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Solvent Systems, Stoichiometry)

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables include temperature, the choice of solvent, the type of base used, and the stoichiometry of the reactants.

ParameterConditionRationale / Observation
Temperature Elevated temperatures (reflux) or room temperatureHigher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of unstable reagents. rsc.org Some protocols achieve full conversion at moderately elevated temperatures (e.g., 40-75 °C). nih.gov
Solvent Aprotic solvents (e.g., CH2Cl2, acetonitrile, THF)The solvent must dissolve the reactants but not react with them. Dichloromethane (CH2Cl2) is commonly used for sulfonylation reactions. nih.gov Acetonitrile is another effective solvent, particularly in flow chemistry setups. nih.govnih.gov
Base Tertiary amines (e.g., triethylamine, DIPEA)A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the piperazine nucleophile. Stoichiometric amounts are typically used. nih.gov
Stoichiometry Equimolar or slight excess of one reactantUsing equimolar amounts of the amine and sulfonyl chloride is common. nih.gov In some cases, an excess of the amine or base may be used to ensure complete consumption of the sulfonyl chloride.

These parameters are often interdependent, and their optimization is crucial for maximizing yield and purity while minimizing reaction time.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound requires effective purification and isolation techniques. Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, the hydrochloride salt of the base, and any side products.

A common initial purification step is a simple aqueous workup, where the reaction mixture is washed with water to remove water-soluble impurities like the amine hydrochloride salt. The organic layer is then dried and the solvent is removed under reduced pressure.

For higher purity, several methods can be employed:

Crystallization/Recrystallization : This is a primary technique for purifying solid compounds. The crude product is dissolved in a hot solvent (such as ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.comcore.ac.uk

Precipitation : The product can sometimes be precipitated from the reaction mixture by adding a non-solvent, which reduces its solubility and causes it to solidify. wisc.edu

Column Chromatography : For obtaining very high purity, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is passed through a column of silica gel, and a solvent system (eluent) is used to separate the components based on their polarity. nih.gov

Supercritical Fluid Chromatography (SFC) : This is an advanced chromatographic technique that can be used for the separation and purification of sulfonamides. oup.com

The final, purified product is typically dried under vacuum to remove any residual solvent. The purity is often confirmed using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. quora.com

Chemical Reactivity and Transformation Pathways of this compound

The structure of this compound contains several reactive sites, making it a versatile intermediate for further chemical modifications. The primary sites for transformation are the nitro group on the phenyl ring and the secondary amine within the piperazine ring.

The most significant and widely utilized transformation is the reduction of the nitro group . The electron-withdrawing nitro (-NO2) group can be readily reduced to a primary amino (-NH2) group. This transformation is a key step in the synthesis of many pharmacologically active compounds, converting the nitrophenyl moiety into an aminophenyl group. Common methods for this reduction include:

Catalytic Hydrogenation : This is a clean and efficient method involving hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This reaction is often carried out under mild conditions. wikipedia.org

Metal-Acid Systems : Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are classic and effective methods for nitro group reduction. wisc.educommonorganicchemistry.com

Other Reducing Agents : Tin(II) chloride (SnCl2) and sodium hydrosulfite (Na2S2O4) are also used, particularly when other functional groups sensitive to catalytic hydrogenation are present. commonorganicchemistry.comwikipedia.org

This reduction yields 1-[(4-aminophenyl)sulfonyl]piperazine, an important building block for introducing the sulfonated piperazine scaffold into more complex molecules.

Another potential reaction pathway involves the unsubstituted nitrogen of the piperazine ring . This secondary amine remains nucleophilic and can undergo further reactions, such as:

Alkylation : Reaction with alkyl halides to introduce alkyl groups.

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Amination : As demonstrated in the synthesis of purine (B94841) analogs, this nitrogen can be used to displace a leaving group on a heterocyclic ring system. nih.gov

Under specific basic conditions, the 4-nitrobenzenesulfonamide (B188996) moiety can also participate in a Truce–Smiles rearrangement , a process involving intramolecular nucleophilic aromatic substitution. nih.gov This more complex transformation allows for the synthesis of novel heterocyclic structures.

The reactivity of this compound, particularly the facile reduction of the nitro group, underscores its utility as a versatile intermediate in synthetic and medicinal chemistry. smolecule.com

Electrophilic and Nucleophilic Reactions at the Piperazine Nitrogen

The unsubstituted secondary amine nitrogen in the piperazine ring of this compound is a key site for nucleophilic and electrophilic reactions, allowing for the introduction of a wide range of substituents.

Nucleophilic Reactions: The lone pair of electrons on the secondary nitrogen atom makes it nucleophilic. This reactivity is exploited in various alkylation, acylation, and arylation reactions.

N-Alkylation: The piperazine nitrogen can be alkylated using various alkyl halides or other alkylating agents. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds. For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com Similarly, N-alkylation using reactive alkyl halides is a common strategy. mdpi.com

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or anhydrides. For example, the reaction of N-methyl-4-nitroaniline with bromoacetyl bromide, followed by the addition of N-methylpiperazine, is a known transformation. mdpi.com

N-Arylation: The secondary amine can undergo N-arylation, for instance, through the Chan-Evans-Lam cross-coupling reaction with arylboronic acids, catalyzed by copper. rsc.org

Transformations Involving the Sulfonyl Group

The 4-nitrobenzenesulfonyl (nosyl) group in this compound serves primarily as a protecting group for the piperazine nitrogen, but it can also undergo specific chemical transformations.

The most significant transformation of the nosyl group is its cleavage, or deprotection, to liberate the free amine. This is a crucial step in multi-step syntheses where the piperazine nitrogen needs to be temporarily blocked. The deprotection is typically achieved through nucleophilic aromatic substitution on the electron-deficient nitro-substituted aromatic ring.

Common methods for the deprotection of the nosyl group include the use of thiolates, such as thiophenol, in the presence of a base like cesium carbonate. researchgate.netnih.gov The reaction proceeds via a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine. chem-station.com This method is advantageous as it is generally high-yielding and can be carried out under relatively mild conditions. For instance, the nosyl group of a 1,4-diazepane derivative can be removed in 80% yield using thiophenol and cesium carbonate in DMF at 50 °C. nih.gov Solid-supported thiols have also been developed for this purpose, facilitating easier product purification. thieme-connect.de

Reactivity of the Nitrophenyl Moiety in Selective Derivatization

The nitrophenyl moiety of this compound offers several avenues for selective chemical transformations, primarily centered around the reactivity of the nitro group and the aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is of significant industrial importance. A wide array of reducing agents can be employed, with catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon being a common and efficient method. google.com Other reagents, such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride, are also effective. google.com The choice of reducing agent can be critical for achieving chemoselectivity in the presence of other reducible functional groups.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While the sulfonyl group itself is not a typical leaving group in this context, this reactivity is pertinent to the deprotection of the nosyl group as discussed earlier. The general mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. libretexts.org

Mechanistic Investigations of Key Reaction Pathways

The key reaction pathways involving this compound and related compounds have been the subject of mechanistic studies to understand and optimize reaction conditions.

The mechanism of nucleophilic aromatic substitution (SNAr), which is central to the deprotection of the nosyl group, is generally accepted to proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The deprotection of the nosyl group with thiols is understood to proceed via the addition of a thiolate to form a Meisenheimer complex, which then undergoes elimination of sulfur dioxide to yield the free amine. chem-station.com

Green Chemistry Principles in the Synthesis of Sulfonylpiperazines

The application of green chemistry principles to the synthesis of sulfonylpiperazines, including this compound, is an area of growing interest aimed at developing more sustainable and environmentally friendly processes.

Solvent-Free and Microwave-Assisted Synthetic Approaches

To minimize the use of hazardous organic solvents, solvent-free and microwave-assisted synthetic methods are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. The synthesis of N-arylpiperazines from substituted anilines and a nosyl-protected diethanolamine (B148213) derivative has been successfully achieved using microwave irradiation. acs.org This method has also been applied to the rapid synthesis of 1-arylpiperazines from diethanolamine and substituted anilines. tandfonline.com For instance, the synthesis of trazodone, a complex arylpiperazine derivative, has been significantly improved using microwave-assisted methods, reducing reaction times from hours to minutes. mdpi.com The synthesis of aripiprazole (B633), another important pharmaceutical, has been achieved with high yields in minutes under solvent-free microwave conditions. scispace.comresearchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can significantly reduce waste and environmental impact. The microwave-assisted synthesis of aripiprazole mentioned above is an example of a successful solvent-free approach. scispace.comresearchgate.net

Atom Economy and Sustainable Reaction Design

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from piperazine and 4-nitrobenzenesulfonyl chloride is a substitution reaction. In this type of reaction, a leaving group is displaced, leading to the formation of byproducts and consequently, a lower atom economy compared to addition or rearrangement reactions. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

For a molecule like 1-[(4-Nitrophenyl)sulfonyl]piperazine, single-crystal X-ray diffraction would be the gold standard for elucidating its solid-state structure. This technique involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the precise determination of bond lengths, bond angles, and torsion angles.

A key outcome of X-ray diffraction analysis would be the determination of the precise conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation. The analysis would also reveal the orientation of the (4-nitrophenyl)sulfonyl group relative to the piperazine moiety.

Beyond the individual molecule, this technique would illuminate how multiple molecules of this compound arrange themselves in the crystal lattice. This includes understanding the formation of any repeating motifs or patterns that constitute the supramolecular architecture.

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, potential interactions would include hydrogen bonds involving the piperazine N-H group and the oxygen atoms of the nitro and sulfonyl groups. Furthermore, π-π stacking interactions between the aromatic nitrophenyl rings could also play a significant role in stabilizing the crystal structure.

To quantify and visualize these intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool. This method maps the regions of close contact between neighboring molecules, and the resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions present in the crystal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution. While basic 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D techniques are necessary for a complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity of protons within the piperazine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule, such as linking the piperazine ring to the sulfonyl group and the sulfonyl group to the nitrophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are close to each other, which helps in determining the molecule's preferred conformation in solution.

Conformational Analysis in Solution through NMR

In solution, N-substituted piperazines, including this compound, exhibit dynamic conformational behavior. Temperature-dependent ¹H NMR spectroscopy is a powerful tool for investigating these dynamics, which primarily involve two phenomena: the interconversion of the piperazine ring's chair conformations and the restricted rotation around the sulfonamide (S-N) bond. nih.gov

Like the cyclohexane (B81311) ring, the piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, for unsymmetrically substituted piperazines, the ring can undergo inversion, leading to different spatial arrangements of the substituents. Furthermore, the sulfonamide bond possesses a degree of partial double-bond character, which restricts free rotation and can lead to the existence of distinct rotational isomers (rotamers). researchgate.net

At room temperature, the ¹H NMR spectrum of such a compound may show broadened signals or multiple sets of signals for the piperazine protons, indicating that the rates of chair interconversion and bond rotation are slow on the NMR timescale. As the temperature is increased, these dynamic processes accelerate. When the rate of exchange between conformers becomes fast enough, the separate signals for each conformer coalesce into a single, time-averaged signal. The temperature at which this occurs, known as the coalescence temperature (Tc), can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational change, providing quantitative insight into the energy barriers of these processes. nih.govresearchgate.net For similar N-acyl piperazine derivatives, two distinct coalescence points have been observed, corresponding to the separate energy barriers for piperazine ring inversion and amide bond rotation. researchgate.net

Spectroscopic Indicators of Compound Formation

The successful synthesis of this compound from its precursors, typically 4-nitrobenzenesulfonyl chloride and piperazine, can be confirmed by monitoring specific changes in their respective spectra.

¹H NMR Spectroscopy:

Disappearance of Piperazine N-H Signal: In the free piperazine starting material, the secondary amine protons (N-H) would exhibit a characteristic signal. Upon successful sulfonylation, this signal disappears.

Appearance of Aromatic Signals: The protons of the 4-nitrophenyl group appear as two distinct doublets in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Shifts in Piperazine Proton Signals: The protons on the piperazine ring experience a significant downfield shift upon attachment of the electron-withdrawing (4-nitrophenyl)sulfonyl group. The protons on the carbons adjacent to the sulfonamide nitrogen will be the most deshielded.

¹³C NMR Spectroscopy:

The carbon signals of the piperazine ring will shift upon substitution.

The characteristic signals for the carbons of the 4-nitrophenyl group will be present, with the carbon atom bonded to the nitro group being significantly deshielded.

These spectral changes provide definitive evidence of the formation of the C-N and S-N bonds, confirming the successful synthesis of the target compound. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Characteristic Vibrational Modes of the Sulfonyl and Nitrophenyl Groups

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its key functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source(s)
Nitrophenyl (NO₂) Group Asymmetric Stretching (νas)1530 - 1500 esisresearch.org
Symmetric Stretching (νs)1355 - 1335 esisresearch.org
Scissoring (δ)860 - 840 esisresearch.org
Wagging (ω)750 - 710 esisresearch.org
Sulfonyl (SO₂) Group Asymmetric Stretching (νas)1350 - 1300 researchgate.net
Symmetric Stretching (νs)1160 - 1120 researchgate.net
Piperazine Ring C-H Stretching2950 - 2830 scispace.comdergipark.org.tr
CH₂ Scissoring~1450 researchgate.net
C-N Stretching1230 - 1190 esisresearch.org

The aromatic C-H stretching vibrations from the phenyl ring typically appear as weak bands above 3000 cm⁻¹. scispace.com The presence of strong bands in these specific regions serves as a fingerprint for the molecule, confirming the integrity of the sulfonyl and nitrophenyl moieties.

Detection of Functional Group Modifications and Reaction Progress

FTIR spectroscopy is an effective method for monitoring the progress of the synthesis reaction. By taking spectra of the reaction mixture over time, one can observe:

The diminishing intensity of the N-H stretching band of the piperazine starting material (typically a broad band around 3300-3200 cm⁻¹).

The appearance and increase in intensity of the strong characteristic bands for the sulfonyl (SO₂) and nitrophenyl (NO₂) groups in the product.

This allows for real-time or quasi-real-time tracking of the reaction's completion. Similarly, if the compound undergoes further modification, such as the reduction of the nitro group, FTIR can be used to confirm the transformation by monitoring the disappearance of the strong NO₂ stretching bands and the appearance of new bands corresponding to the resulting amino group (N-H stretching bands around 3500-3300 cm⁻¹). researchgate.netresearchgate.net

Mass Spectrometry (MS) and Elemental Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For the molecular formula C₁₀H₁₃N₃O₄S , the theoretical monoisotopic mass can be calculated with high precision.

AtomQuantityMonoisotopic Mass (Da)Total Mass (Da)
Carbon1012.000000120.000000
Hydrogen131.00782513.101725
Nitrogen314.00307442.009222
Oxygen415.99491563.979660
Sulfur131.97207131.972071
Total 271.062678

An experimental HRMS measurement yielding a mass value that matches this theoretical value within a very small error margin (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. researchgate.netunodc.orgnih.gov Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺, for which the expected m/z would be 272.070503. The characteristic isotopic pattern, especially due to the presence of the sulfur atom (with its ³⁴S isotope), further aids in confirming the elemental composition. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides a powerful tool for the structural elucidation of "this compound." Through techniques like collision-induced dissociation (CID), the molecule is fragmented in a predictable manner, yielding ions that are characteristic of its specific structural components. The analysis of these fragments confirms the connectivity of the 4-nitrophenylsulfonyl group to the piperazine ring.

In positive ion mode electrospray ionization (ESI-MS), the molecule readily forms a protonated molecular ion [M+H]⁺. Subsequent MS/MS analysis of this precursor ion reveals key fragmentation pathways. The primary cleavage events typically occur at the most labile bonds, which include the C-N bonds within the piperazine ring and the sulfur-nitrogen (S-N) bond connecting the sulfonyl group to the piperazine moiety. xml-journal.net

Common fragmentation pathways observed for piperazine analogues involve the cleavage of the piperazine ring, leading to characteristic fragment ions. xml-journal.net For "this compound," the major fragmentation events are hypothesized to include:

Cleavage of the S-N bond: This fragmentation would result in the formation of ions corresponding to the 4-nitrophenylsulfonyl group and the protonated piperazine ring.

Fission of the piperazine ring: The piperazine ring can undergo ring-opening followed by cleavage, producing a series of smaller amine fragments. Ions with m/z values of 56 and 70 are common fragments for phenylpiperazines. xml-journal.net

Loss of the nitro group: Fragmentation can also occur on the aromatic ring, such as the loss of NO₂.

A detailed analysis of the resulting mass spectrum allows for the unambiguous confirmation of the compound's identity and structure.

Hypothetical m/zProposed Fragment Ion StructureFragmentation Pathway
270.07[C₁₀H₁₃N₃O₄S + H]⁺Protonated Molecular Ion [M+H]⁺
185.00[C₆H₄NO₄S]⁺Cleavage of the S-N bond, loss of piperazine
87.07[C₄H₉N₂]⁺Cleavage of the S-N bond, formation of protonated piperazine
70.07[C₄H₈N]⁺Ring fission of the piperazine moiety
56.05[C₃H₆N]⁺Ring fission of the piperazine moiety

LC-HRMS for Impurity Profiling in Research Samples

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable technique for the comprehensive impurity profiling of pharmaceutical compounds, including "this compound." nih.gov This method provides exceptional sensitivity and specificity, allowing for the detection, identification, and quantification of trace-level impurities that may be present in research or synthesis samples. lcms.cz The high resolving power of HRMS enables the determination of the elemental composition of both the parent compound and its impurities from their accurate mass measurements, which is crucial for structural elucidation. lcms.cz

The LC component separates the main compound from its impurities based on their physicochemical properties, even resolving closely related structures and isomers. nih.gov As the separated compounds elute from the column, they are ionized and analyzed by the high-resolution mass spectrometer. This process generates a detailed profile of the sample, where impurities can be detected even if they co-elute with the main peak. lcms.cz

Potential impurities in a sample of "this compound" could include:

Unreacted starting materials (e.g., piperazine, 4-nitrobenzenesulfonyl chloride).

By-products from the synthesis, such as disubstituted piperazine.

Degradation products formed during storage or handling.

By comparing the accurate masses of detected impurities to a database of potential structures or by analyzing their MS/MS fragmentation patterns, a confident identification can be made. nih.gov This detailed impurity profile is critical for ensuring the purity and quality of the compound for research applications.

Potential ImpurityOriginDetection Method
PiperazineUnreacted starting materialLC-HRMS
4-Nitrobenzenesulfonyl chlorideUnreacted starting materialLC-HRMS
1,4-Bis[(4-nitrophenyl)sulfonyl]piperazineSynthesis by-product (over-reaction)LC-HRMS
4-AminophenylsulfonylpiperazineDegradation product (reduction of nitro group)LC-HRMS

UV-Visible Spectroscopy

Electronic Transitions and Chromophoric Analysis

The ultraviolet-visible (UV-Vis) spectrum of "this compound" is dominated by the electronic transitions within the 4-nitrophenylsulfonyl moiety, which acts as the primary chromophore. The piperazine ring, being a saturated aliphatic heterocycle, does not possess chromophores that absorb significantly in the typical UV-Vis range (200-800 nm), with its absorption occurring at lower wavelengths (around 205 nm). jocpr.com

The chromophoric system consists of the benzene ring substituted with two powerful and opposing groups: the electron-withdrawing nitro group (-NO₂) and the electron-withdrawing sulfonyl group (-SO₂-). This arrangement gives rise to distinct absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents modifies the energy levels of these orbitals, influencing the absorption wavelength (λmax).

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and sulfonyl groups) to a π* antibonding orbital of the aromatic ring.

Theoretical and spectroscopic studies on similar molecules, like p-nitroaniline, show that solvatochromism (the shift in λmax with solvent polarity) is primarily influenced by electrostatic interactions rather than specific hydrogen bonding. researchgate.net This suggests that the electronic ground and excited states of "this compound" will be sensitive to the polarity of the surrounding medium.

Expected λmax Range (nm)Electronic Transition TypeAssociated Molecular Moiety
~220-280 nmπ → πSubstituted Benzene Ring
~300-350 nmn → πNitro Group (NO₂), Sulfonyl Group (SO₂)

Quantum Yield Measurements and Photophysical Studies

Photophysical studies investigate the fate of a molecule after it absorbs light, including processes like fluorescence, phosphorescence, and non-radiative decay. A key parameter in these studies is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted through fluorescence to the number of photons absorbed.

Specific experimental quantum yield data for "this compound" is not extensively documented in the literature. However, based on its molecular structure, certain photophysical properties can be inferred. The presence of the 4-nitroaromatic group is highly significant. Nitroaromatic compounds are well-known to be potent fluorescence quenchers. The nitro group often promotes highly efficient non-radiative decay pathways, such as intersystem crossing from the excited singlet state to the triplet state, which significantly reduces or completely quenches fluorescence emission.

Therefore, it is anticipated that "this compound" would exhibit a very low fluorescence quantum yield. Photophysical studies would likely focus on transient absorption spectroscopy to characterize its excited state dynamics and investigate the efficiency of intersystem crossing and the properties of the resulting triplet state. While the fluorescence lifetime for many dyes is on the nanosecond scale, the presence of the nitro group would be expected to drastically shorten the excited state lifetime of this compound. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Conformational analysis of similar piperazine (B1678402) derivatives reveals that the energy landscape can be complex, with multiple local minima corresponding to different spatial arrangements of the substituents. For instance, in related 1-arylpiperazine compounds, the rotation around the C-N bond connecting the aryl ring to the piperazine nitrogen is a critical dihedral angle that influences the conformational energy. The most stable conformers are typically those that minimize steric hindrance between the aryl sulfonyl group and the piperazine ring. Computational studies on benzothiazole (B30560) derivatives with a phenyl ring have shown that different conformers can be identified by varying the dihedral angle, with the most stable ones often found at 0° and 180°. mdpi.com

Table 1: Representative Conformational Data for a Substituted Piperazine Derivative

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 0 0.00
2 60 2.54
3 120 1.89
4 180 0.08

Note: This table is illustrative and based on general findings for substituted piperazine derivatives. Specific values for this compound would require dedicated calculations.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For aryl sulfonyl piperazine derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the sulfonyl group and the other aromatic ring. researchgate.net The nitro group in this compound is a strong electron-withdrawing group, which is expected to lower the LUMO energy and thus reduce the HOMO-LUMO gap, potentially increasing its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In aryl sulfonyl piperazine derivatives, negative potential regions are typically found around the electronegative oxygen atoms of the sulfonyl group and the nitro group, indicating these are likely sites for electrophilic attack. researchgate.net Positive potential regions are often located around the hydrogen atoms of the piperazine ring and the aromatic rings, suggesting these as sites for nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for Aryl Sulfonyl Piperazine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Aryl Sulfonyl Piperazine 1 -6.89 -1.70 5.19
Aryl Sulfonyl Piperazine 2 -7.12 -2.05 5.07
Aryl Sulfonyl Piperazine 3 -6.54 -2.33 4.21

Data adapted from a study on aryl sulfonyl piperazine derivatives, illustrating typical ranges for these electronic properties. researchgate.net

Theoretical vibrational frequency calculations using DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For sulfonamides, characteristic vibrational frequencies include the S=O symmetric and asymmetric stretching modes, S-N stretching, and various vibrations associated with the aromatic rings and the piperazine moiety. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical model. This correlation provides a deeper understanding of the molecular structure and bonding.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

Table 3: Representative Global Reactivity Descriptors for an Aryl Sulfonyl Piperazine Derivative

Parameter Value (eV)
Ionization Potential (I) 6.89
Electron Affinity (A) 1.70
Electronegativity (χ) 4.295
Chemical Hardness (η) 2.595
Chemical Softness (S) 0.193
Electrophilicity Index (ω) 3.55

Note: These values are illustrative and based on a representative aryl sulfonyl piperazine derivative. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme or a receptor.

Molecular docking studies are widely used to predict the preferred binding orientation of a ligand to a target protein. For piperazine sulfonamide derivatives, docking studies have been performed against various enzymes, including α-amylase and dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net These studies have shown that the piperazine sulfonamide scaffold can fit into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net

For this compound, the sulfonyl group's oxygen atoms are likely to act as hydrogen bond acceptors, while the NH group of the piperazine ring can be a hydrogen bond donor. The nitrophenyl group can engage in π-π stacking or hydrophobic interactions within the binding pocket. Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which can be used to rank potential drug candidates. For example, in studies of piperazine sulfonamides as α-amylase inhibitors, compounds with favorable docking scores also showed significant in vitro inhibitory activity. nih.gov Similarly, docking of piperazine sulfonamides into the DPP-IV active site has revealed key hydrogen bonding interactions with residues such as Arg125, Glu205, and Tyr662. researchgate.net

Table 4: Example of Molecular Docking Results for Piperazine Sulfonamides with a Target Enzyme

Compound Binding Affinity (kcal/mol) Key Interacting Residues
Piperazine Sulfonamide A -8.5 TYR62, ASP197, GLU233
Piperazine Sulfonamide B -9.2 ARG195, ASP300, HIS201
Piperazine Sulfonamide C -7.9 TRP59, HIS305, ASP197

Note: This table presents hypothetical data based on typical findings from molecular docking studies of piperazine sulfonamides with enzymes like α-amylase. nih.gov

Simulation of Ligand-Protein Complex Stability (e.g., RMSD analysis)

Molecular dynamics (MD) simulations are a powerful tool for assessing the stability of a ligand-protein complex over time. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure. A stable RMSD value over the course of a simulation suggests that the complex has reached equilibrium and the ligand is stably bound within the protein's active site.

In a study on 4,6-disubstituted pyrimidine-based sulfonylpiperazine derivatives as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), MD simulations were performed for 500 nanoseconds. The RMSD of the protein-ligand complexes was monitored to assess their stability. For a particularly potent compound, the RMSD of the complex was observed to stabilize after an initial fluctuation, indicating the formation of a stable and enduring interaction within the MARK4 binding pocket. nih.gov Similarly, in an investigation of cyclic sulfonamides as α-amylase inhibitors, the ligand RMSD was analyzed over a 50 ns simulation. The average RMSD value of the ligand remained around 1.25 Å, which is indicative of a stable complex formation with the enzyme. mdpi.com

Another study on 1-arylsulfonyl-4-phenylpiperazine derivatives validated their docking protocol by ensuring the RMSD difference between the docked ligand pose and the co-crystallized ligand was less than 2 Å, a common threshold for a reliable docking result. pjps.pk These examples, while on derivatives, underscore the importance of MD simulations and RMSD analysis in confirming the stability of complexes containing the sulfonylpiperazine core, a critical step in computational drug design.

Compound Class Protein Target Simulation Length (ns) Key Finding Reference
4,6-Disubstituted pyrimidine-based sulfonylpiperazine derivativesMARK4500Stable RMSD of the protein-ligand complex, indicating a stable binding conformation. nih.gov
Cyclic sulfonamide derivativesα-Amylase50The average RMSD of the ligand was ~1.25 Å, showing a stable complex. mdpi.com
1-Arylsulfonyl-4-phenylpiperazine derivativesVarious-Docking protocol validated with RMSD values < 2 Å. pjps.pk

Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

Molecular docking and MD simulations are instrumental in identifying the specific amino acid residues that a ligand interacts with in a protein's binding site. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are fundamental to the ligand's affinity and selectivity.

For a series of novel 4-nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, molecular docking studies revealed key interactions within the enzyme's active site. researchgate.net The nitro group of the nitrophenyl moiety is often involved in hydrogen bonding or electrostatic interactions. In a study of 5H-dibenz[b,f]azepine based pyrazole (B372694) sulphonamides, the nitro group was shown to be an important interacting feature. eurjchem.com

In the case of 1-arylsulfonyl-4-phenylpiperazine derivatives, docking studies against α-glucosidase showed that the sulfonyl oxygen atoms frequently form hydrogen bonds with key residues like Gln108. pjps.pk Furthermore, arene-cation interactions were observed between other parts of the molecule and residues such as Lys78. pjps.pk A study on new sulphonamide pyrolidine carboxamide derivatives with a p-nitrophenyl sulfonyl group also highlighted the importance of the sulfonyl moiety in forming interactions within the target protein. plos.org

The piperazine ring itself can participate in various interactions. For instance, in a study of tyrosinase inhibitors, a nitrogen atom of the piperazine ring was found to form an indirect hydrogen bond interaction with Tyr140. researchgate.net The phenyl ring attached to the sulfonyl group is also critical, often engaging in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as Tyr93. pjps.pk

Compound Moiety Interaction Type Interacting Residue (Example) Protein Target (Example) Reference
4-NitrophenylHydrogen Bonding/ElectrostaticNot specifiedTyrosinase researchgate.net
Sulfonyl (S=O)Hydrogen BondingGln108, Gln514α-Glucosidase, Lipoxygenase pjps.pk
Piperazine (N)Indirect Hydrogen BondingTyr140Tyrosinase researchgate.net
PhenylArene-Cation, HydrophobicLys78, Tyr93α-Glucosidase pjps.pk

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating various structural descriptors (e.g., electronic, hydrophobic, steric) with activity.

While a specific QSAR study for this compound was not identified, studies on related sulfonylpiperazine analogs have provided valuable insights. For instance, in the development of sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), structure-activity relationship (SAR) studies identified several physicochemical features that influence potency and selectivity. nih.gov These studies revealed the importance of the specific placement of aromatic residues and the length of carbon chains for activity. nih.gov For a series of 1-acyl-4-sulfonylpiperazine derivatives with antiproliferative effects, a molecular modeling study was employed to analyze the structure/activity relationships. researchgate.net Such analyses help in understanding how modifications to the core scaffold affect the desired biological outcome.

The correlations derived from QSAR and SAR studies can be used to develop predictive models. These models are invaluable for the in silico design of new analogs with potentially enhanced activity or improved properties. By understanding which structural features are positively or negatively correlated with activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to be successful. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs can be designed with more lipophilic substituents in that position. The development of predictive QSAR models is a common strategy in the optimization of lead compounds. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This "pharmacophore" serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that may exhibit the same biological activity.

For the sulfonylpiperazine scaffold, pharmacophore models have been developed in various therapeutic contexts. A review on sulfonylpiperazine derivatives highlights a pharmacophore model of the NAD-binding pocket, where key features for inhibitor binding are defined. researchgate.net These features include hydrogen bond donors and acceptors, aromatic groups, and charged centers, all of which can be present in derivatives of this compound. researchgate.net The piperazine moiety itself is often considered a valuable pharmacophore in certain contexts, such as in the development of antimycobacterial agents. researchgate.net

In Silico ADMET Prediction for Research Compound Prioritization

Before committing to the costly and time-consuming process of chemical synthesis and biological testing, it is crucial to assess the potential pharmacokinetic properties of new drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a rapid, preliminary evaluation of a compound's drug-likeness.

For various series of new derivatives containing the nitrophenylpiperazine or sulfonylpiperazine core, in silico ADMET properties have been predicted. In a study of new benzoxazole (B165842) derivatives, ADMET profiles were estimated to assess their drug-like properties. dergipark.org.tr Similarly, for novel 1,2,4-triazole (B32235) heterocycles bearing a 1-(4-nitrophenylsulfonyl)piperidin-4-yl moiety, computational studies, including ADMET prediction, were part of the biological evaluation. researchgate.net These predictions typically assess parameters such as oral bioavailability, blood-brain barrier permeability, potential for inhibition of cytochrome P450 enzymes, and various toxicity risks. Compounds with predicted poor ADMET profiles can be deprioritized early in the drug discovery process, saving valuable resources.

Predicted Property Significance General Findings for Related Scaffolds
Absorption Predicts oral bioavailability and gastrointestinal absorption.Generally, derivatives are designed to have good predicted absorption.
Distribution Assesses factors like blood-brain barrier penetration and plasma protein binding.Varies depending on the specific substituents and intended target (CNS or peripheral).
Metabolism Predicts interactions with metabolic enzymes like Cytochrome P450s.Often screened for potential CYP inhibition to avoid drug-drug interactions.
Excretion Provides an estimate of how the compound is cleared from the body.Less commonly predicted with high accuracy by simple models.
Toxicity Flags potential toxic liabilities such as mutagenicity or cardiotoxicity.A critical filter to eliminate potentially harmful compounds early on.

Preclinical Mechanistic Exploration of Biological Interactions

Investigation of Molecular Targets and Pathways

Research into the molecular interactions of 1-[(4-Nitrophenyl)sulfonyl]piperazine and its analogues has revealed a range of biological activities, primarily centered on enzyme inhibition, receptor binding, and the modulation of cellular signaling pathways and oxidative stress.

Enzyme Inhibition Studies and Mechanistic Insights

The sulfonamide group is a well-established pharmacophore known to interact with various enzymes. Consequently, derivatives of this compound have been investigated for their inhibitory potential against several key enzymatic targets.

Urease, α-Amylase, and DNA Topoisomerase: While the broader classes of sulfonamides and piperazine (B1678402) derivatives have been explored for various enzymatic activities, specific inhibitory studies of this compound against urease, α-amylase, or DNA topoisomerase are not extensively documented in the reviewed literature. However, related benzene (B151609) sulfonamide-piperazine hybrids have been investigated for α-amylase inhibition, suggesting a potential avenue for future research. nih.gov

Dihydropteroate Synthase (DHPS): Sulfonamides are classic competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govmdpi.com They act as structural mimics of the natural substrate, para-aminobenzoic acid (pABA). nih.gov By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, thereby halting bacterial growth. nih.govmdpi.com Although this mechanism is fundamental to many sulfa drugs, direct studies quantifying the inhibitory effect of this compound on DHPS have not been specifically detailed.

BACE1 (β-site Amyloid Precursor Protein Cleaving Enzyme 1): BACE1 is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. nih.gov The development of small-molecule BACE1 inhibitors that can cross the blood-brain barrier is a significant goal. nih.gov While various protease inhibitors have been explored, and some piperazine-containing structures have been designed, specific BACE1 inhibition data for this compound is not prominently featured in the available research. nih.govmdpi.comdundee.ac.uk

Acetylcholinesterase (AChE): AChE inhibitors are used to manage symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov Studies have been conducted on compounds with related structural motifs. For instance, (4-nitrophenyl)sulfonoxyl derivatives, which possess a sulfonate ester group rather than a sulfonamide, have been shown to act as noncompetitive inhibitors of AChE. nih.gov The 4-nitrobenzenesulfonyl group was noted to be critical in controlling the mode of inhibition. nih.gov Additionally, other benzene sulfonamide-piperazine hybrids have demonstrated inhibitory activity against AChE. nih.gov

DPP-4 (Dipeptidyl Peptidase-4): DPP-4 inhibitors are a class of oral medications for type 2 diabetes that function by preventing the breakdown of incretin (B1656795) hormones. srce.hrnih.gov Research into piperazine sulfonamides as potential DPP-4 inhibitors has been conducted. Studies on 1,4-bis(phenylsulfonyl) piperazine derivatives revealed modest inhibitory activity, with the presence of electron-withdrawing groups on the phenyl rings enhancing their effect. srce.hrnih.gov However, these studies focused on a different substitution pattern than the mono-substituted this compound.

Tyrosinase: A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov Among the synthesized compounds, a derivative featuring an indole (B1671886) moiety attached to the piperazine ring (Compound 4l ) showed the most significant inhibitory effect, demonstrating a mixed mode of inhibition. nih.gov

Compound DerivativeEnzyme TargetInhibitory Concentration (IC50) [µM]Inhibition Mode
4l (Indole derivative of 4-nitrophenylpiperazine)Tyrosinase72.55Mixed

Receptor Binding Profiling and Ligand-Receptor Dynamics

The piperazine scaffold is a common feature in ligands designed to interact with various G-protein coupled receptors (GPCRs) and other receptor types. Arylpiperazine derivatives, in particular, are known to bind with high affinity to serotonin (B10506) and dopamine (B1211576) receptors.

Research on related arylpiperazine compounds has demonstrated high binding affinity for the serotonin 5-HT1A receptor. mdpi.com For example, derivatives linking a 2-methoxyphenylpiperazine moiety to adamantanamine structures have shown Ki values in the low nanomolar range. mdpi.com Furthermore, other piperazine-based structures have been investigated as antagonists for the P2X4 receptor, an ATP-gated ion channel. nih.gov While these studies establish the utility of the piperazine core in receptor-targeted drug design, specific receptor binding profiles for this compound itself are not detailed in the reviewed literature.

Cellular Pathway Modulation (e.g., Hedgehog Signaling Activation)

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the formation of various cancers. otavachemicals.comnih.gov This has made it an attractive target for therapeutic intervention. nih.gov The pathway involves the ligand (Hedgehog) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), initiating a downstream signaling cascade. nih.govnih.gov While numerous small molecules have been developed to inhibit this pathway, often targeting the SMO receptor, a direct modulatory role for this compound on the Hedgehog pathway has not been reported in the examined studies.

Oxidative Stress Modulation and Antioxidant Mechanisms

Compounds containing the piperazine ring have been the subject of research into potential antioxidant activities. researchgate.netasianpubs.org The antioxidant potential of phenylsulfonylpiperazine derivatives linked to ijpsonline.comnih.govdioxolo[4,5-g]chromenones has been evaluated using DPPH and ABTS•+ radical scavenging assays. nih.gov These studies found that the presence of methoxy (B1213986) (–OCH3) and trifluoromethoxy (–OCF3) groups on the phenylsulfonyl moiety was beneficial for antioxidant activity. nih.gov In another study, various benzene sulfonamide-piperazine hybrids were assessed for their antioxidant capacity through multiple assays, including FRAP and CUPRAC, with some compounds showing high antioxidant potential. nih.gov These findings suggest that the general scaffold can contribute to antioxidant effects, although specific data on the radical scavenging capacity of this compound is limited. mdpi.comptfarm.pl

Studies in Cellular Systems

The ultimate biological effect of a compound is observed through its activity in cellular models. Research on derivatives of this compound has focused significantly on their impact on cell viability and proliferation, particularly in the context of cancer research.

Effects on Cell Growth and Proliferation in Research Models (e.g., Cancer Cell Lines, Primary Cells)

Derivatives of phenylsulfonylpiperazine have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. nih.gov The benzenesulfonamide (B165840) class of compounds is recognized for its potential antitumor properties, which include antiproliferative, anti-metastatic, and pro-apoptotic activities. nih.gov

In one study, a series of phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453). nih.gov The luminal MCF7 cell line was found to be the most sensitive. nih.gov A derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was particularly potent against MCF7 cells, with an IC50 value of 4.48 µM and a high selectivity index (>35) when compared to the non-tumoral MCF-10A cell line. nih.gov

Another comprehensive study synthesized a series of tetrazole-piperazinesulfonamide hybrids and screened them against human cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) cancer cell lines. ijpsonline.comresearchgate.net Many of these compounds exhibited potent growth inhibitory activity, with GI50 values in the sub-micromolar range, indicating significant antiproliferative effects. ijpsonline.comresearchgate.net

Furthermore, a derivative of this compound, specifically 2-(2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (SA3), was evaluated for its cytotoxicity against the 4T1 mouse breast cancer cell line and the non-cancerous 3T3 fibroblast cell line. nih.gov This compound showed low toxicity against the normal fibroblast cells while exhibiting cytotoxic effects against the cancer cell line. nih.gov

Antiproliferative/Cytotoxic Activity of Phenylsulfonylpiperazine Derivatives
Derivative StructureCell LineCancer TypeActivity MetricValue (µM)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7Breast (Luminal)IC504.48
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF-10ABreast (Non-tumoral)IC50>160
2-(2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (SA3)4T1Breast (Mouse)Cytotoxic effect observed
2-(2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (SA3)3T3Fibroblast (Non-cancerous)Minor toxicity (Viability 82-95% at 1 µg/mL)
Tetrazole-piperazine-sulfonyl hybrid (Compound 7e)SiHaCervicalGI50≤0.2
Tetrazole-piperazine-sulfonyl hybrid (Compound 7e)MDA-MB-231BreastGI50≤0.2
Tetrazole-piperazine-sulfonyl hybrid (Compound 7g)PANC-1PancreaticGI50≤0.1
Tetrazole-piperazine-sulfonyl hybrid (Compound 7l)PANC-1PancreaticGI50≤0.1
Tetrazole-piperazine-sulfonyl hybrid (Compound 7p)PANC-1PancreaticGI50≤0.1

Induction of Molecular Events

The molecular effects of piperazine derivatives, including those structurally related to this compound, have been a subject of investigation, particularly in the context of cancer research. While direct studies on this compound's effect on mitotic arrest are limited, research on similar compounds provides valuable insights. For instance, a dispiropiperazine derivative, SPOPP-3, has been shown to induce cell cycle arrest at the G2/M phase in human cancer cells. nih.gov This arrest was confirmed to be in the M phase through Western blot analysis, indicating an interference with mitotic processes. nih.gov Further investigation revealed that this compound also disrupts mitotic spindle positioning. nih.gov

In addition to cell cycle effects, piperazine derivatives have been noted for their ability to induce apoptosis, or programmed cell death. The dispiropiperazine derivative SPOPP-3 was also found to induce both apoptosis and necrosis. nih.gov Another study on a novel piperazine derivative demonstrated potent induction of caspase-dependent apoptosis in cancer cells through the inhibition of multiple signaling pathways. Similarly, a ciprofloxacin (B1669076) derivative containing a piperazine moiety was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in colorectal and non-small lung carcinoma cells. nih.gov

Some piperazine derivatives are also thought to generate reactive oxygen species (ROS) within cells, which can lead to oxidative DNA damage and subsequently trigger cell cycle arrest and apoptosis. nih.gov

Cellular Uptake and Subcellular Localization Studies

Detailed studies specifically outlining the cellular uptake and subcellular localization of this compound are not extensively available in the public domain. However, the broader class of sulfonamides, to which this compound belongs, has been studied in terms of its distribution within biological systems.

Research on various sulfonamides has shown that their uptake and distribution are influenced by their physicochemical properties. For example, studies have determined the uptake of different sulfonamides by plasma albumin, red blood cells, and hemoglobin. nih.gov In many cases, a significant portion of the sulfonamide in the blood is bound to plasma albumin. nih.gov The concentration of these drugs within erythrocytes is often higher than in the surrounding medium, with equilibrium being established within seconds to minutes. nih.gov

The subcellular localization of sulfonamides can be diverse. For instance, some sulfonamide-based inhibitors of carbonic anhydrase have been noted for their presence in various cellular compartments, including the plasma membrane.

In Vivo Preclinical Models (Animal Studies for Mechanism Elucidation)

In vivo studies in animal models have been crucial in elucidating the mechanisms of action of this compound, particularly its protective effects against radiation-induced tissue damage.

Mitigation of Radiation-Induced Cellular Damage and Tissue Toxicity

Neuroinflammation and Neural Stem Cell Preservation:

This compound has demonstrated significant efficacy in mitigating radiation-induced damage to the central nervous system. nih.govnih.govresearchgate.netbiorxiv.org In mouse models of brain irradiation, treatment with this compound after radiation exposure was found to preserve cognitive function. nih.govnih.govresearchgate.netbiorxiv.org Mechanistically, this neuroprotective effect is attributed to the preservation of the neural stem/progenitor cell population. nih.govnih.gov The compound significantly increased the number of these crucial cells following brain irradiation in female animals. nih.govnih.govresearchgate.net

Furthermore, this compound was shown to inhibit the activation of microglia, which are the primary immune cells of the brain. nih.govnih.govresearchgate.net By suppressing microglia activation, the compound mitigates the neuroinflammatory response that is a key contributor to radiation-induced cognitive decline. nih.govnih.govresearchgate.netbiorxiv.org This anti-inflammatory effect was further evidenced by the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govnih.govresearchgate.net The underlying mechanism for these neuroprotective effects is believed to be the activation of the Hedgehog signaling pathway. nih.govnih.govbiorxiv.org

Gastrointestinal (GI) Protection:

The protective effects of this compound extend to the gastrointestinal system, a tissue highly sensitive to radiation. Studies have shown that this compound can mitigate the lethal intestinal acute radiation syndrome. The mechanism of this protection involves the activation of the Hedgehog signaling pathway, which is critical for maintaining the intestinal stem cell pool. By preserving these stem cells, the compound promotes the regeneration of intestinal crypts, which are essential for the integrity and function of the intestinal lining.

Evaluation of Mechanistic Biomarkers and Histopathological Changes

The in vivo studies of this compound have identified several key mechanistic biomarkers and associated histopathological changes that correlate with its protective effects.

Mechanistic Biomarkers:

A summary of key mechanistic biomarkers is presented in the table below.

BiomarkerTissue/Cell TypeChange ObservedImplication
Neural Stem/Progenitor CellsBrainIncreased number post-irradiationPreservation of regenerative capacity and cognitive function
Microglia ActivationBrainInhibitedReduction of neuroinflammation
Interleukin-6 (IL-6)BrainDecreased expressionAttenuation of pro-inflammatory response
Hedgehog Signaling Pathway ComponentsBrain, IntestineActivatedMediation of radioprotective effects
Regenerating Intestinal CryptsSmall IntestineIncreased numberEnhanced GI tissue repair and survival

Histopathological Changes:

Histopathological analyses have provided visual confirmation of the compound's effects at the tissue level. In the brain, immunohistochemistry has been used to assess the changes in the neural stem cell populations and the extent of microglia activation following irradiation and treatment. nih.govresearchgate.net These studies have visually demonstrated the preservation of neural stem cells and the reduction in inflammatory infiltrates in treated animals.

In the gastrointestinal tract, histological examination has focused on the structure and integrity of the intestinal crypts. Treatment with this compound has been shown to lead to a greater number of regenerating crypts, indicating a robust tissue repair response to radiation damage.

Immunomodulatory Effects in Preclinical Models

The protective effects of this compound are, in part, mediated by its immunomodulatory properties. As mentioned, in the central nervous system, the compound modulates the neuroinflammatory response by inhibiting the activation of microglia. nih.govnih.govresearchgate.net

In the context of hematopoietic acute radiation syndrome, the mitigation of radiation damage by 4-(Nitrophenylsulfonyl)piperazines has been linked to the activation of radiation-induced CD11b+Ly6G+Ly6C+ immature myeloid cells. This suggests that the compound can influence the differentiation and function of myeloid cells, which play a critical role in both the innate immune response and tissue repair processes. Piperazine derivatives, in general, have been noted for their anti-inflammatory potential, with some compounds showing an ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov

Structure Activity Relationship Sar and Derivative Exploration

Design and Synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine Analogues

The systematic modification of the this compound molecule is a key strategy in drug discovery. Analogues are designed by altering three primary components: the nitrophenyl moiety, the piperazine (B1678402) ring, and the sulfonyl linker. Additionally, hybridization with other known pharmacophores has been explored to create multifunctional molecules. nih.gov

The electronic properties of the phenylsulfonyl moiety, governed by the nature and position of its substituents, play a critical role in the biological activity of this compound derivatives. The nitro group at the para-position is a strong electron-withdrawing group, which significantly influences the molecule's interaction with biological targets.

Research into novel nitrobenzenesulfonamide hybrids has demonstrated the impact of modifying this aromatic ring. nih.govacs.org A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized to evaluate their antitubercular activity against Mycobacterium tuberculosis. nih.govacs.org Within this series, analogues with 2-nitro, 4-nitro, and 2,4-dinitro substitutions on the benzenesulfonamide (B165840) portion were compared. The results consistently showed that increasing the electron-withdrawing nature of the ring enhanced antimycobacterial potency. acs.org

The preliminary minimum inhibitory concentration (MIC) data confirmed that derivatives featuring a 2,4-dinitrobenzenesulfonamide (B1250028) group were more potent than the corresponding single 2-nitro or 4-nitro derivatives. acs.org This suggests that the strong electron-withdrawing character imparted by two nitro groups on the phenyl ring is a key determinant for the observed antituberculosis activity. acs.org For instance, compounds 7a and 7r (2,4-dinitro derivatives) exhibited an MIC of 1.56 μg/mL, while other 2,4-dinitro analogues like 7y, 7s, 7o, 7z, 7v, 7k, 7aa, and 7l showed even greater potency with an MIC of 0.78 μg/mL. acs.org These findings underscore the importance of the electronic effects of substituents on the phenyl ring, with the 2,4-dinitrobenzenesulfonamide scaffold emerging as a promising candidate for further development in anti-TB therapy. nih.govacs.org

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and provide a linker to orient pharmacophoric groups correctly for target interaction. nih.govmdpi.comnih.gov Its six-membered structure with two opposing nitrogen atoms can be substituted at various positions, influencing the molecule's conformation and biological activity. nih.gov

Conformational analysis of substituted piperazines indicates that the ring's geometry plays a significant role in receptor binding. nih.gov For 1-acyl and 1-aryl 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov This specific orientation can place key functional groups in a spatial arrangement that mimics the binding mode of endogenous ligands or other potent molecules. nih.gov For example, in certain nicotinic acetylcholine (B1216132) receptor agonists, the axial orientation positions basic and pyridyl nitrogens in a manner that closely resembles nicotine. nih.gov

Substitutions on the nitrogen atoms of the piperazine ring also have a profound impact on activity. The N-1 nitrogen is often used to introduce hydrophobic groups or hydrogen bond acceptors, while the N-4 nitrogen can serve as a basic amine, which can be crucial for solubility and pharmacokinetic properties. nih.gov In a series of novel carboxamide compounds containing piperazine and arylsulfonyl moieties, modifications at this position were integral to their fungicidal and herbicidal activities. nih.gov Similarly, in a study of nitrophenylpiperazine derivatives as tyrosinase inhibitors, various substitutions at the N-1 position were explored. nih.gov It was found that replacing a benzyl (B1604629) or phenyl group with an indole (B1671886) or 3-pyridine moiety significantly enhanced inhibitory potency, highlighting the importance of the specific substituent for enzyme interaction. nih.gov For instance, compound 4l , featuring an indole moiety, was the most potent inhibitor in the series. nih.gov

The sulfonyl group acts as a critical linker between the nitrophenyl and piperazine moieties. While direct modifications of the sulfur atom are less common, the concept of bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of the linker and its interaction with biological targets. nih.govresearchgate.net Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. researchgate.netnih.gov

Replacing the sulfonamide group with other linkers can alter molecular flexibility, hydrogen bonding capacity, and electronic distribution, thereby influencing potency, selectivity, and pharmacokinetic profiles. researchgate.net For example, in the development of cyclooxygenase (COX) inhibitors, the bioisosteric replacement of a sulfonamide group in celecoxib (B62257) analogues led to potent anti-inflammatory agents. nih.gov This strategy allows medicinal chemists to fine-tune the molecule's properties to overcome issues like poor metabolic stability or to explore new binding interactions within the target's active site. researchgate.netprinceton.edu The application of this principle to the this compound scaffold could involve substituting the sulfonyl group with other moieties such as amides, reversed amides, or other heterocyclic rings that can maintain the necessary structural conformation for biological activity.

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.gov The goal is to create a hybrid compound with an enhanced affinity for a single target or with the ability to interact with multiple targets, potentially leading to a synergistic or dual-action therapeutic effect. nih.gov The this compound scaffold has been successfully used in such approaches.

In one study, this scaffold was hybridized with a benzhydrylpiperazine moiety to create novel antitubercular agents. nih.gov The resulting hybrids, such as 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c ) and its analogues, demonstrated excellent activity against Mycobacterium tuberculosis with low cytotoxicity. nih.govacs.org Another example involves the creation of phthalazine-piperazine-pyrazole conjugates for anticancer applications. researchgate.net Such hybrid molecules have shown significant antiproliferative activity against various human cancer cell lines, indicating the potential of this strategy to develop potent therapeutic agents. researchgate.net The piperazine ring often serves as a flexible and synthetically accessible linker to connect the different pharmacophoric fragments. nih.gov

Systematics of Structure-Activity Relationships

Systematic SAR studies aim to establish a clear correlation between the structural features of a series of compounds and their biological activities. This involves analyzing how modifications at different positions of the lead molecule affect its interaction with a specific biological target.

For analogues of this compound, distinct correlations have been identified between specific molecular modifications and their resulting biological effects.

Antitubercular Activity : The electronic nature of the phenylsulfonyl ring is strongly correlated with antimycobacterial potency. Studies on nitrobenzenesulfonamide hybrids revealed that increasing the electron-withdrawing character of this ring, particularly through 2,4-dinitro substitution, leads to a significant enhancement in activity against M. tuberculosis. acs.org This suggests that the mechanism of action may involve interactions that are favored by a more electron-deficient aromatic system.

Enzyme Inhibition (Tyrosinase) : The nature of the substituent at the N-1 position of the piperazine ring is critical for tyrosinase inhibition. Replacing simple aryl or alkyl groups with heterocyclic moieties like indole or pyridine (B92270) dramatically improves inhibitory activity. nih.gov This indicates that the inhibitor's mechanism likely involves specific hydrogen bonding or π-π stacking interactions between these heterocyclic rings and amino acid residues in the enzyme's active site. nih.gov

Enzyme Inhibition (KARI) : In a series of carboxamide compounds featuring the arylsulfonyl piperazine core, certain derivatives exhibited high inhibitory activity against ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids. nih.gov The SAR for these compounds was further explored using 3D-QSAR modeling, which provided a computational framework to understand the structural requirements for KARI inhibition and guide further optimization. nih.gov

Identification of Key Pharmacophoric Elements for Desired Research Outcomes

The this compound scaffold is characterized by several key pharmacophoric elements that are crucial for its biological activity. These elements include the nitrophenyl group, the sulfonyl linker, and the piperazine ring. Structure-activity relationship (SAR) studies on analogous compounds have elucidated the importance of each component.

The piperazine ring is a versatile core. Its two nitrogen atoms provide sites for substitution, which can significantly modulate the molecule's properties. One nitrogen is functionalized with the (4-nitrophenyl)sulfonyl group, while the second nitrogen is available for the introduction of various substituents to alter potency, selectivity, and pharmacokinetic profiles. The disubstituted nature of the piperazine ring is considered important for exerting selectivity and potency against various biological targets. nih.gov

The (4-nitrophenyl)sulfonyl moiety is another critical pharmacophoric element. The sulfonyl group acts as a hydrogen bond acceptor and provides a rigid linker to the phenyl ring. The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group. Modifications to this part of the molecule, such as altering the substitution pattern on the phenyl ring, can have a significant impact on the compound's electronic properties and its interactions with biological targets. For instance, in related sulfonylpiperazine analogs, the position of a fluorine substitution on the phenylsulfonyl portion was found to have a significant effect on selectivity for specific nicotinic receptors. nih.gov

Interactive Table: Key Pharmacophoric Elements and Their Significance

Pharmacophoric Element Significance in Biological Activity Potential Modifications for Research
Piperazine Ring Central scaffold, allows for disubstitution to modulate properties. nih.gov Introduction of alkyl, aryl, or heterocyclic groups at the second nitrogen. researchgate.net
(4-Nitrophenyl)sulfonyl Moiety Rigid linker, hydrogen bond acceptor (sulfonyl), influences electronics (nitrophenyl). nih.gov Altering substituents on the phenyl ring (e.g., halogens) to modulate potency and selectivity. nih.gov

Lead Optimization Strategies based on Preclinical SAR

Lead optimization for compounds based on the this compound scaffold involves systematic structural modifications guided by preclinical structure-activity relationship (SAR) data. The goal is to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

One primary strategy involves the modification of the substituent on the piperazine ring . As SAR studies reveal the importance of this position, medicinal chemists can synthesize a library of analogs with diverse functionalities. nih.gov For example, in the development of GlyT-1 inhibitors, optimization of the central ring and benzamide (B126) components attached to the piperazine led to the identification of a candidate with in vivo activity. nih.govresearchgate.net This iterative process allows for the fine-tuning of the molecule's interaction with its target.

Another key strategy is the bioisosteric replacement of the nitrophenyl group . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Replacing the nitro group with other electron-withdrawing groups or exploring different substitution patterns on the phenyl ring can address issues like metabolic stability or toxicity while maintaining or improving potency. nih.gov For example, studies on related molecules have shown that replacing a phenyl ring with a thiophene (B33073) ring or altering linker atoms can be tolerated without loss of activity. nih.gov

Modulating physicochemical properties such as lipophilicity and solubility is also a critical optimization strategy. scilit.com Poor solubility can lead to low oral bioavailability. scilit.com In the development of anti-tuberculosis agents, enhancing the lipophilicity of molecules was explored to potentially increase activity. nih.gov This can be achieved by adding lipophilic groups to the scaffold. However, a balance must be struck, as excessively high lipophilicity can lead to other issues like poor metabolic stability. scilit.com A screening paradigm that assesses metabolic stability and solubility early in the discovery process is crucial for effective lead optimization. researchgate.netscilit.com

Interactive Table: Lead Optimization Strategies

Strategy Rationale Example from Analogous Compounds
Piperazine Ring Modification To improve target affinity, selectivity, and pharmacokinetic profiles. nih.gov Optimization of the benzamide and cycloalkyl groups attached to the piperazine led to an active GlyT-1 inhibitor. nih.govresearchgate.net
Bioisosteric Replacement To enhance potency, reduce toxicity, and improve metabolic stability. nih.gov In some inhibitors, a 1,3,4-oxadiazole (B1194373) moiety was found to be a potent electron-withdrawing group, while the isomeric 1,2,4-oxadiazole (B8745197) was significantly weaker. nih.gov

| Physicochemical Property Modulation | To improve absorption, distribution, metabolism, and excretion (ADME) properties like solubility and bioavailability. scilit.com | Structural modifications to nitrofuranylamide anti-tuberculosis agents were made to increase metabolic stability, which improved oral bioavailability. scilit.com |

Stereochemical Influences on Activity and Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drug candidates. biomedgrid.com For derivatives of this compound, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with potentially different pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net

Although the parent compound this compound is achiral, modifications introduced during lead optimization can create stereocenters. For instance, attaching a substituted chiral side chain to the second piperazine nitrogen would result in stereoisomers. Biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer. mdpi.com

This stereoselectivity can manifest in several ways:

Pharmacodynamic Differences : One isomer (the eutomer) may bind to the target receptor with high affinity and elicit the desired response, while the other isomer (the distomer) may be significantly less active or inactive. researchgate.net In some cases, the distomer might even interact with a different target, leading to side effects. researchgate.net Studies on the inhibitor rapadocin (B10828742) showed that one stereoisomer was significantly more potent than the other three, highlighting that stereochemistry played a dominant role in its activity. nih.govresearchgate.net

Pharmacokinetic Differences : The absorption, distribution, metabolism, and excretion of stereoisomers can differ. biomedgrid.com This can be due to stereoselective interactions with metabolic enzymes or transporter proteins. biomedgrid.commdpi.com

Therefore, during the drug development process, it is crucial to synthesize and test individual stereoisomers to fully characterize their biological profiles. mdpi.com This allows for the selection of the isomer with the optimal therapeutic window, maximizing efficacy while minimizing potential adverse effects. biomedgrid.com The presence of atropisomers (rotational isomers) has also been observed in related compounds, which can further complicate the SAR and require careful characterization. symeres.com

Interactive Table: Potential Effects of Stereochemistry

Aspect Influence of Stereoisomers Rationale
Target Binding Different isomers can exhibit varying affinities and potencies. nih.gov Biological targets are chiral and can preferentially bind one stereoisomer over another. mdpi.com
Mechanism of Action Isomers may have different or even opposing biological effects. researchgate.net One isomer might be an agonist while the other is an antagonist, or one might have off-target effects. researchgate.net

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can be stereoselective. biomedgrid.com | Enzymes and transporters involved in ADME processes can differentiate between stereoisomers. biomedgrid.com |

Applications As Chemical Scaffolds and Advanced Materials Research

Role as a Building Block in Complex Organic Synthesis

The inherent reactivity and functionality of 1-[(4-Nitrophenyl)sulfonyl]piperazine establish it as a significant building block for constructing more elaborate molecular architectures. The piperazine (B1678402) moiety offers a nucleophilic secondary amine, while the aromatic nitro group can undergo various chemical transformations, providing multiple avenues for synthetic diversification.

The this compound framework is a foundational component for the synthesis of a wide array of novel heterocyclic compounds. The secondary amine of the piperazine ring acts as a convenient nucleophilic handle for introducing various substituents, leading to the creation of complex molecules with potential applications in medicinal chemistry and other areas. For instance, reaction of p-nitrobenzenesulfonyl chloride with 1-(m-chlorophenyl)piperazine yields 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine, demonstrating a straightforward method for N-arylation of the piperazine core. This strategy allows for the systematic modification of the piperazine scaffold to explore structure-activity relationships.

Furthermore, the core structure is utilized in the synthesis of more complex systems. For example, 4-hydroxyproline (B1632879) can be reacted with 4-nitrobenzenesulfonyl chloride to produce 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, showcasing the versatility of the (4-nitrophenyl)sulfonyl chloride reagent in derivatizing different nitrogen-containing heterocycles. researchgate.net The synthesis of various piperazine sulphonamide derivatives has also been explored for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. pensoft.net These synthetic routes underscore the role of the sulfonylpiperazine moiety as a robust scaffold for generating libraries of diverse heterocyclic compounds.

Derivative SynthesizedStarting MaterialsKey Reaction TypeReference
1-[(p-Nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazinep-Nitrobenzenesulfonyl chloride, 1-(m-Chlorophenyl)piperazineSulfonylation / N-Arylation
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid4-Hydroxyproline, 4-Nitrobenzenesulfonyl chlorideSulfonylation researchgate.net
1-Benzoyl-4-(4-nitrophenyl)piperazineBenzoic acid, 1-(4-Nitrophenyl)piperazineAmide Coupling nih.gov

The 4-nitrophenyl group within this compound is a key feature that allows its derivatives to serve as precursors for advanced chemical probes and tags. The nitro group can function as a reporter moiety through its reduction to an amine, a transformation that elicits a significant change in the molecule's electronic and photophysical properties. nih.gov This principle is fundamental in the design of "turn-on" fluorescent probes for detecting specific analytes or biological events, such as the presence of hydrogen sulfide (B99878) (H2S), which can reduce the nitro group. nih.gov

While direct application of this compound as a probe is not extensively documented, its structure provides a clear blueprint for such designs. The piperazine nitrogen can be functionalized with a ligand or reactive group to confer specificity for a biological target. Upon binding, a local trigger (e.g., a specific enzyme or chemical species) could reduce the nitro group to a fluorescent aniline, thereby generating a detectable signal. This strategy, employing nitro-to-amine conversion, has been successfully used in various fluorescent probes. nih.gov Additionally, the incorporation of functionalities like azides onto related scaffolds allows for the use of bioorthogonal "click chemistry" reactions, enabling the tagging and visualization of target molecules in complex biological systems. researchgate.netdrexel.edu The foundational structure of this compound is thus a promising starting point for developing sophisticated tools for chemical biology.

Exploration in Materials Science Research

The structural characteristics of this compound and its derivatives lend themselves to applications in materials science, particularly in the fields of crystal engineering and the design of functional materials like coordination polymers.

The study of the solid-state structures of this compound derivatives is crucial for understanding and controlling their material properties. X-ray diffraction studies have revealed how these molecules organize in the crystalline state through a network of non-covalent interactions. For example, the crystal structures of salts formed between 4-(4-nitrophenyl)piperazin-1-ium and various anions (such as salicylate, benzoate (B1203000), and dinitrophenolate) are stabilized by strong hydrogen bonds, π–π stacking, and C—H⋯π interactions. nih.govnih.gov

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-(4-Nitrophenyl)piperazin-1-ium salicylateNot specifiedNot specifiedStrong H-bonds, π–π stacking, C—H⋯π interactions nih.gov
1-Benzoyl-4-(4-nitrophenyl)piperazineOrthorhombicPna21C—H⋯O contacts nih.gov
4-(4-Nitrophenyl)piperazin-1-ium benzoate monohydrateNot specifiedNot specifiedN—H⋯O, O—H⋯O H-bonds nih.gov

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.commdpi.com The piperazine unit is a valuable component in the design of MOF linkers due to its ability to coordinate with metal centers through its nitrogen atoms. By functionalizing piperazine-containing ligands, it is possible to tune the resulting MOF's structure, porosity, and chemical properties. researchgate.netrsc.org

While this compound itself has not been reported as a primary linker in prominent MOFs, its structure presents intriguing possibilities. The piperazine nitrogen atoms can act as coordination sites for metal ions, while the sulfonyl and nitrophenyl groups would decorate the pores of the framework. These functional groups could introduce polarity, specific binding sites for guest molecules, or even catalytic activity. For example, research on a piperazine-functionalized MOF, NJU-Bai 19, demonstrated that the incorporation of the piperazine ring significantly enhanced methane (B114726) storage capacity compared to its non-functionalized analogue. researchgate.netrsc.org This suggests that incorporating functionalized piperazine derivatives, such as the title compound, could be a viable strategy for creating new MOFs with tailored properties for applications in gas storage, separation, or catalysis.

The piperazine moiety is recognized as a "privileged" structure in medicinal chemistry, and this has inspired its incorporation into polymer chains to create functional materials, particularly those with antimicrobial properties. semanticscholar.orgresearchgate.net The synthesis of piperazine-based polymers often involves modifying the piperazine unit to include a polymerizable group, such as a methacrylate (B99206). researchgate.net

For this compound, the secondary amine provides a reactive site for introducing such a polymerizable handle. For example, it could be reacted with glycidyl (B131873) methacrylate or other suitable monomers to create a novel building block for radical polymerization. The resulting polymer would feature the (4-nitrophenyl)sulfonyl moiety as a pendant group along the polymer backbone. This functional group could impart unique characteristics to the material, such as altered thermal stability, solubility, or surface energy. Furthermore, the presence of the nitro group offers a handle for post-polymerization modification, allowing for the attachment of other functional molecules or for tuning the material's properties by reducing the nitro group to an amine. This approach could lead to the development of new functional materials for coatings, membranes, or biomedical applications. semanticscholar.orgresearchgate.net

Despite a comprehensive search of available scientific literature, no specific non-biological research applications in the fields of catalysis or as analytical reagents for the chemical compound this compound have been documented.

While the broader class of arylsulfonyl piperazine derivatives has been a subject of scientific inquiry, the research has predominantly focused on their potential biological and medicinal applications. Theoretical and quantum chemical studies on some aryl sulfonyl piperazine derivatives have been conducted to understand their molecular structure and electronic features. However, these studies have not translated into practical non-biological applications such as catalysis or in the development of analytical reagents.

The compound this compound is commercially available and is often categorized as a chemical building block. This suggests its potential utility in the synthesis of more complex molecules in various research and development areas, including materials science. However, specific examples or detailed research findings on its incorporation into advanced materials or its use as a ligand in catalytic processes are not present in the reviewed literature.

It is important to note that the absence of published research does not definitively preclude the existence of such applications, but rather reflects the current state of publicly accessible scientific knowledge.

Future Research Trajectories and Unexplored Avenues for 1 4 Nitrophenyl Sulfonyl Piperazine

Development of Novel Synthetic Methodologies

The future synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine and its derivatives is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable approaches. Key areas of development include:

Photoredox Catalysis: This emerging technique utilizes visible light to initiate chemical reactions, offering a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. nih.govnih.govdomainex.co.uk Future research could focus on developing photoredox-catalyzed methods for the direct C-H functionalization of the piperazine (B1678402) ring or for the synthesis of the sulfonylpiperazine core from readily available starting materials. nih.govdomainex.co.uk This approach could lead to the discovery of novel derivatives with unique substitution patterns and biological activities.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch production, including improved reaction control, enhanced safety, and easier scalability. mdpi.comnih.gov The application of flow chemistry to the synthesis of this compound could enable the rapid and efficient production of the compound and its analogs, facilitating further research and development. nih.gov This is particularly relevant for overcoming the challenges associated with scaling up laboratory-scale syntheses to meet potential future demands. pharmaceuticalprocessingworld.comcontractpharma.com

Catalytic Methods: The development of novel catalysts for the synthesis of piperazines and sulfonylpiperazines is an ongoing area of research. researchgate.netmdpi.com Future efforts could be directed towards identifying more efficient and selective catalysts for the key bond-forming reactions in the synthesis of this compound, such as the sulfonylation of the piperazine nitrogen.

Advanced Spectroscopic and Structural Research

A deeper understanding of the structure and dynamics of this compound at the molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. Future research in this area could employ advanced spectroscopic techniques such as:

Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can significantly enhance the sensitivity of solid-state NMR spectroscopy, enabling the detailed characterization of molecular structure and dynamics in complex environments. Future DNP-NMR studies could provide unprecedented insights into the conformation of this compound when bound to its biological target, as well as its interactions with lipids and other cellular components.

Ultrafast Spectroscopy: Techniques such as transient absorption and two-dimensional infrared (2D-IR) spectroscopy can probe molecular dynamics on the femtosecond to picosecond timescale. These methods could be used to study the ultrafast processes involved in the binding of this compound to its target, providing a detailed picture of the binding event and the associated conformational changes.

Deeper Dive into Complex Biological Mechanisms and Target Validation

While some biological activities of sulfonylpiperazine derivatives have been identified, a more profound understanding of their mechanisms of action is required. Future research should focus on:

Target Identification and Validation: A critical step in drug discovery is the identification and validation of the biological target of a compound. researchgate.net For this compound, future research should aim to definitively identify its molecular target(s) and validate their relevance to specific disease states. This could involve a combination of biochemical, genetic, and proteomic approaches.

Mechanism of Action Studies: Once the target is identified, detailed mechanistic studies will be necessary to understand how this compound modulates its function. For instance, research on the related sulfonylpiperazine compound MMV020291 has shown that it inhibits the invasion of red blood cells by the malaria parasite Plasmodium falciparum by interfering with actin-1/profilin dynamics. nih.govplos.org Similar in-depth studies are needed for this compound to elucidate its precise molecular interactions and downstream effects.

Exploration of New Application Domains Beyond Current Research Trends

The therapeutic potential of this compound may extend beyond the currently investigated areas. Future research should explore its efficacy in new and emerging therapeutic domains:

Neurodegenerative Diseases: Recent studies have highlighted the potential of piperazine-containing compounds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govresearchgate.netherts.ac.ukmdpi.com A study on a nitrophenylpiperazine derivative has shown its potential in preserving cognitive function after brain irradiation by activating the hedgehog signaling pathway. nih.gov Another study on arylpiperazine-sulphonamides demonstrated neuroprotective properties in in vitro models of Parkinson's disease. herts.ac.uk These findings suggest that this compound and its analogs could be promising candidates for the development of novel therapies for these debilitating conditions.

Metabolic Diseases: The piperazine scaffold is present in a number of drugs used to treat metabolic disorders. Future research could investigate the potential of this compound as a modulator of metabolic pathways, with potential applications in the treatment of diseases such as diabetes and obesity.

Tyrosinase Inhibition: A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors have applications in cosmetics and medicine for treating hyperpigmentation disorders. This opens up a new avenue for the application of this compound.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. repcomseet.org For this compound, these computational tools can be leveraged to:

Predict Bioactivity and Properties: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel sulfonylpiperazine derivatives. nih.govstanford.edugithub.com This can help to prioritize the synthesis and testing of the most promising compounds, thereby accelerating the discovery process.

De Novo Drug Design: Generative AI models can be used to design novel sulfonylpiperazine derivatives with desired properties. These models can learn the underlying chemical patterns from known active compounds and generate new molecules that are predicted to be more potent, selective, and have improved drug-like properties.

Optimize Synthetic Routes: AI algorithms can be used to analyze and predict the outcomes of chemical reactions, helping to identify the most efficient and cost-effective synthetic routes for this compound and its analogs.

Challenges and Opportunities in Sulfonylpiperazine Research

Despite the promise of sulfonylpiperazine compounds, several challenges need to be addressed to realize their full therapeutic potential. These challenges also present opportunities for innovation:

Metabolic Instability: One of the main challenges with some sulfonylpiperazine compounds is their rapid clearance in the body due to metabolic instability. nih.gov This presents an opportunity for medicinal chemists to design and synthesize analogs with improved metabolic stability, for example, by modifying the structure to block sites of metabolism.

Scalability of Synthesis: As with many novel compounds, scaling up the synthesis of this compound from the laboratory to an industrial scale can be challenging. pharmaceuticalprocessingworld.comcontractpharma.comdrugdiscoverytrends.comgappeptides.com This provides an opportunity to develop more robust and scalable synthetic methods, such as the flow chemistry approaches discussed earlier. mdpi.comnih.gov

Selectivity and Off-Target Effects: Ensuring that a drug candidate is highly selective for its intended target and has minimal off-target effects is a major challenge in drug development. Future research on this compound should include comprehensive profiling of its selectivity against a wide range of biological targets to identify and mitigate potential off-target activities.

The future of research on this compound is bright, with numerous avenues for exploration that could lead to the development of novel therapeutics and a deeper understanding of fundamental biological processes. By embracing innovative synthetic methodologies, advanced analytical techniques, and the power of artificial intelligence, the scientific community can unlock the full potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-Nitrophenyl)sulfonyl]piperazine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperazine using 4-nitrobenzenesulfonyl chloride. Key conditions include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
  • Temperature : Room temperature or controlled heating (40–60°C) to accelerate reactivity.
  • Purification : Column chromatography or recrystallization to isolate the product from monosubstituted byproducts .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups).
  • IR spectroscopy : Peaks at ~1350 cm1^{-1} (S=O symmetric stretch) and ~1150 cm1^{-1} (asymmetric stretch) validate the sulfonyl group.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 297.06 for C10_{10}H12_{12}N3_3O4_4S) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the sulfonyl group. Stability studies on analogous piperazines suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts such as monosubstituted derivatives?

  • Methodological Answer :

  • Stoichiometry : Use a 1:1 molar ratio of piperazine to sulfonyl chloride to avoid disubstitution.
  • Stepwise addition : Slowly add sulfonyl chloride to the reaction mixture to control exothermicity.
  • Byproduct analysis : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to precipitate unreacted starting materials .

Q. In structure-activity relationship (SAR) studies, how does the sulfonyl group influence binding affinity compared to other substituents?

  • Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, which can:

  • Modulate receptor interactions : Increase hydrogen bonding with biological targets (e.g., enzymes like tyrosine kinases).
  • Improve metabolic stability : Resist oxidative degradation compared to ester or amide groups.
    Comparative assays using fluorobenzyl or acetyl analogs show 2–3x higher IC50_{50} values for the sulfonyl derivative in kinase inhibition studies .

Q. When encountering contradictory data on biological activity across studies, what methodological factors should be scrutinized?

  • Methodological Answer :

  • Assay standardization : Ensure consistent microbial strains (e.g., E. coli ATCC 25922) or cell lines.
  • Compound purity : Verify via HPLC (>95% purity; contaminants may skew results).
  • Solvent controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts.
  • Statistical validation : Apply ANOVA or non-parametric tests to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.